molecular formula C4H9ClO B1366746 1-(Chloromethoxy)propane CAS No. 3587-57-3

1-(Chloromethoxy)propane

Cat. No.: B1366746
CAS No.: 3587-57-3
M. Wt: 108.57 g/mol
InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(Chloromethoxy)propane is an organic compound that is often used as an intermediate in chemical synthesis . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate or a solvent .

Mode of Action

The mode of action of this compound is primarily through its interactions with other reactants in a chemical reaction . As an intermediate, it can participate in the reaction, get transformed, and help in the formation of the desired product . As a solvent, it can improve the efficiency and yield of the reaction .

Pharmacokinetics

Given its use in chemical synthesis, it’s likely that these properties would be influenced by factors such as the specific chemical reactions it is involved in, the other reactants and products present, and the conditions under which the reactions are carried out .

Result of Action

The result of the action of this compound is the successful completion of the chemical reactions in which it is used as an intermediate or a solvent . This can lead to the formation of the desired products, with improved efficiency and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure at which the reactions are carried out, the presence of other reactants and products, and the specific conditions of the reaction environment . For example, the compound has a boiling point of 94℃ and a flash point of 25℃ , which means that its stability and reactivity can be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)propane can be synthesized through a reaction involving 1,3-bromochloropropane and sodium methoxide in the presence of a phase-transfer catalyst. The sodium methoxide is dispersed in an inert solvent and added dropwise to 1,3-bromochloropropane. The reaction mixture is then heated, and the resulting product is filtered to remove sodium bromide. The organic layer is washed with water, dried, and rectified to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-methoxy-3-propanol.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form propane derivatives

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 1-methoxy-3-propanol.

    Oxidation: Propanal or propanoic acid.

    Reduction: Propane derivatives

Scientific Research Applications

1-(Chloromethoxy)propane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethoxy)propane is unique due to its specific arrangement of the chlorine and methoxy groups on the propane backbone. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQXPJHMISKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449929
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-57-3
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?

A1: this compound serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.

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